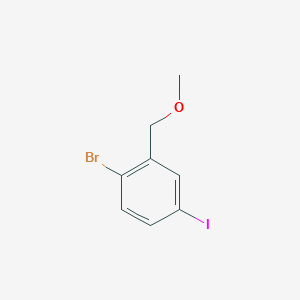

1-Bromo-4-iodo-2-(methoxymethyl)benzene

Descripción

1-Bromo-4-iodo-2-(methoxymethyl)benzene is a halogenated aromatic compound with the molecular formula C₈H₈BrIO. Its structure features a benzene ring substituted with bromine (position 1), iodine (position 4), and a methoxymethyl group (position 2). This substitution pattern imparts unique electronic and steric properties, making the compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Propiedades

IUPAC Name |

1-bromo-4-iodo-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCDEQJWLFSBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-4-iodo-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination and iodination of a benzene derivative. For instance, starting with a methoxymethyl-substituted benzene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequently, iodination can be performed using iodine and an oxidizing agent like nitric acid .

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4-iodo-2-(methoxymethyl)benzene may involve large-scale bromination and iodination processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-4-iodo-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine or iodine atoms are replaced with other groups.

Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Synthesis of Pharmaceuticals

- The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its halogenated structure facilitates nucleophilic substitution reactions, which are essential for constructing complex organic molecules.

- For instance, it can be utilized to synthesize anti-cancer drugs by modifying the halogen substituents to enhance biological activity.

-

Agrochemical Development

- In agrochemistry, 1-bromo-4-iodo-2-(methoxymethyl)benzene is employed to develop herbicides and pesticides. The ability to alter its structure allows chemists to design compounds with specific action mechanisms against pests and weeds.

-

Material Science

- This compound is also explored in material science for developing new polymers and materials with enhanced properties. Its reactivity can be harnessed to create materials that exhibit specific electrical or thermal characteristics.

Case Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the use of 1-bromo-4-iodo-2-(methoxymethyl)benzene as a key intermediate in synthesizing a new class of anticancer agents. Researchers modified the compound through a series of reactions that introduced additional functional groups, ultimately leading to compounds with improved efficacy against cancer cell lines .

Case Study 2: Development of Novel Herbicides

Another research effort focused on utilizing this compound to create novel herbicides. By varying the halogen substituents and incorporating different functional groups, the team developed several candidates that showed promising results in controlling weed growth while being less toxic to non-target plants .

Data Table: Comparison of Synthesis Methods

| Synthesis Method | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| Nucleophilic substitution with amines | 85% | Reflux in DMF | Effective for introducing amino groups |

| Electrophilic aromatic substitution | 90% | Room temperature | High regioselectivity observed |

| Cross-coupling reactions | 75% | Pd-catalyzed | Useful for forming carbon-carbon bonds |

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-iodo-2-(methoxymethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The methoxymethyl group can also participate in reactions, providing additional sites for chemical modification .

Comparación Con Compuestos Similares

The structural and functional uniqueness of 1-bromo-4-iodo-2-(methoxymethyl)benzene is best understood through comparisons with analogous halogenated benzene derivatives. Below is a detailed analysis:

Substituent Halogen Comparison

| Compound Name | Halogen Substituents | Key Differences | Reactivity/Applications | Reference |

|---|---|---|---|---|

| 1-Bromo-4-iodo-2-(methoxymethyl)benzene | Br (C1), I (C4) | - Balanced leaving group potential (Br and I). - Methoxymethyl enhances solubility. |

Versatile in cross-coupling reactions. | |

| 1-Bromo-4-fluoro-2-(methoxymethyl)benzene | Br (C1), F (C4) | - Fluorine is electron-withdrawing, reducing leaving group ability. - Less steric bulk. |

Limited in nucleophilic substitutions; used in electronic materials. | |

| 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene | Cl (C4), I (C1) | - Trifluoromethoxy group is strongly electron-withdrawing. - Chlorine less reactive than bromine. |

High thermal stability; agrochemical intermediates. |

Analysis :

- Bromine and iodine in the target compound enable sequential substitution reactions (e.g., Suzuki couplings), whereas fluorine or chlorine analogs are less reactive .

- The methoxymethyl group improves solubility in polar solvents compared to trifluoromethoxy or simple methoxy groups .

Functional Group Comparison

Analysis :

- The trifluoromethoxy group in increases metabolic stability but reduces synthetic versatility compared to methoxymethyl.

- The absence of iodine in 1-bromo-2-(methoxymethyl)benzene limits its utility in sequential halogen exchange reactions .

Positional Isomerism Effects

| Compound Name | Substituent Positions | Key Properties | Reference |

|---|---|---|---|

| 1-Bromo-4-iodo-2-(methoxymethyl)benzene | Br (C1), I (C4), CH₂OCH₃ (C2) | - Ortho-directing methoxymethyl group. - Para-halogens enable symmetrical reactivity. |

|

| 1-Bromo-2-iodo-4-(methoxymethyl)benzene | Br (C1), I (C2), CH₂OCH₃ (C4) | - Steric hindrance at C2 limits coupling reactions. - Altered electronic effects. |

N/A |

| 1-Bromo-5-iodo-2-(methoxymethyl)benzene | Br (C1), I (C5), CH₂OCH₃ (C2) | - Meta-substitution reduces aromatic resonance stability. | N/A |

Analysis :

- Para-substitution of halogens in the target compound optimizes electronic communication across the ring, enhancing reactivity in electrophilic substitutions .

Actividad Biológica

1-Bromo-4-iodo-2-(methoxymethyl)benzene is an organobromine compound with notable biological activity attributed to its unique structural features. This article explores the compound's interactions with biological systems, its mechanisms of action, and relevant research findings.

Mechanisms of Biological Activity

1-Bromo-4-iodo-2-(methoxymethyl)benzene exhibits biological activity through several mechanisms:

- Halogen Bonding: The presence of bromine and iodine allows for halogen bonding, which can enhance binding affinity to proteins and enzymes. This property is critical in drug design as it can influence the efficacy of therapeutic agents.

- Metabolic Transformation: The methoxymethyl group may undergo metabolic transformations, leading to the formation of active metabolites that can interact with various biological pathways. These pathways may include oxidative metabolism and conjugation reactions, which are essential for drug metabolism .

In Vitro Studies

Research indicates that compounds similar to 1-Bromo-4-iodo-2-(methoxymethyl)benzene engage in significant interactions with biological macromolecules:

- Enzyme Inhibition: Studies have shown that halogenated compounds can inhibit enzymes by binding to their active sites or allosteric sites. This inhibition can lead to reduced enzymatic activity, which is valuable in therapeutic contexts .

Case Studies

- Antimicrobial Activity: A study on halogenated benzene derivatives revealed that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes due to hydrophobic interactions facilitated by the halogen substituents .

- Cancer Research: Research has indicated that halogenated compounds can induce apoptosis in cancer cells via modulation of signaling pathways. For instance, studies suggest that 1-Bromo-4-iodo-2-(methoxymethyl)benzene may trigger apoptotic pathways through mitochondrial dysfunction in cancer cell lines .

Data Summary

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.